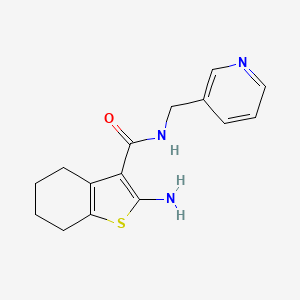

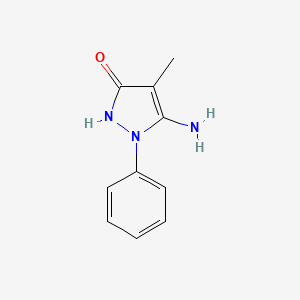

5-氨基-4-甲基-1-苯基-1,2-二氢吡唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one and its derivatives often involves multi-component reactions, highlighting the efficiency and atom economy of these methods. For example, a series of 6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, potent anticancer agents, were synthesized via a one-pot, four-component condensation reaction using ionic liquid [Et3NH][HSO4] as an efficient, eco-friendly, and reusable catalyst (Nikalje, Seijas Vazquez, Vázquez-Tato, & Nimbalkar, 2016).

Molecular Structure Analysis

The molecular and crystal structure of 5-amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one was established using X-ray diffraction, revealing the predominant tautomeric form (the CH-form) due to the pyrazol-3-one ring (Kimura, Okabayashi, & Yasuoka, 1984).

Chemical Reactions and Properties

The compound participates in various chemical reactions leading to the formation of new derivatives with interesting properties. For instance, the synthesis and reactions of 5-Amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile, which showed excellent biocidal properties in some cases, demonstrate the compound's versatility in chemical synthesis (Youssef & Omar, 2007).

Physical Properties Analysis

The physical properties of 5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one derivatives have been studied through various spectroscopic and crystallographic investigations. For example, the study of Schiff base ligands derived from this compound used elemental analysis, UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallography to elucidate their structure and properties (Hayvalı, Unver, & Svoboda, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, have been a focus of study for understanding the compound's potential applications. Synthesis, structural tautomerism, and the crystal structure of Schiff bases from 4-acylpyrazolone have been investigated, revealing insights into the compound's chemical behavior and interactions (Amarasekara, Owereh, Lyssenko, & Timofeeva, 2009).

科学研究应用

合成和化学性质

5-氨基-4-甲基-1-苯基-1,2-二氢吡唑-3-酮参与了各种化学合成过程。Nazarenko等人(2008年)研究了它与活化内酰胺的反应,导致环烯胺和其他衍生物的形成Nazarenko, Bova, Polovinko, & Tolmachev, 2008。该化合物的晶体和分子结构已通过X射线衍射确定,如Kimura(1986年)所讨论的,提供了其在固态中互变异构体的见解Kimura, 1986。

防腐蚀

该化合物在防腐蚀应用中显示出潜力。Abdel Hameed等人(2020年)研究了其衍生物在酸性环境中对C-钢表面的防腐蚀作用,突出了其在防止材料降解方面的有效性Abdel Hameed, Al-Bagawi, Shehata, Shamroukh, & Abdallah, 2020。

抗增殖和抗微生物活性

对该化合物的某些衍生物进行了抗癌细胞系增殖活性的研究。Pettinari等人(2006年)合成了包含这种结构的配合物,显示出对黑色素瘤细胞系细胞增殖的剂量依赖性减少Pettinari, Caruso, Zaffaroni, Villa, Marchetti, Pettinari, Phillips, Tanski, & Rossi, 2006。此外,从这种化学物质衍生的席夫碱化合物显示出抗菌活性,如Liu等人(2012年)报道的Liu, Chen, Yan, Huang, & Xiong, 2012。

染色和荧光性质

Bagdatli和Ocal(2012年)研究了从5-吡唑酮衍生的偶氮和双偶氮染料,包括这种化合物,用于染色和生物学性质Bagdatli & Ocal, 2012。此外,Asiri等人(2018年)合成了一种荧光化学传感器,使用衍生物选择性检测Al3+离子,展示了其在传感应用中的实用性Asiri, Sobahi, Al-Amari, Asad, Zayed, & Khan, 2018。

安全和危害

未来方向

作用机制

Target of Action

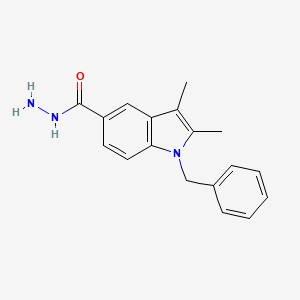

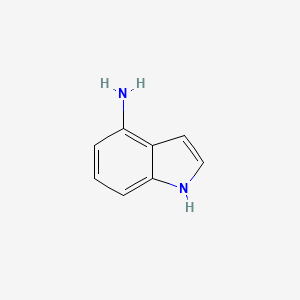

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .

Result of Action

Similar compounds have been shown to have a variety of biological activities .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of similar compounds .

属性

IUPAC Name |

3-amino-4-methyl-2-phenyl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-9(11)13(12-10(7)14)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUURCNSBVAESQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(NC1=O)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-Chloropyridazin-3-yl)amino]ethanol](/img/structure/B1269808.png)

![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)